molecular formula C10H8ClN3O2S2 B12751886 Thieno(3,4-d)isothiazole, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide CAS No. 113387-63-6

Thieno(3,4-d)isothiazole, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide

Cat. No.: B12751886
CAS No.: 113387-63-6
M. Wt: 301.8 g/mol
InChI Key: HBCFVZASNMGVRU-UHFFFAOYSA-N
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Description

Thieno(3,4-d)isothiazole, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide is a chemical compound with the molecular formula C10H8ClN3O2S2 This compound is known for its unique structural features, which include a thieno[3,4-d]isothiazole core and a pyrazolyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno(3,4-d)isothiazole, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide typically involves the reaction of thieno[3,4-d]isothiazole with 4-chloro-3,5-dimethyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Thieno(3,4-d)isothiazole, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or thiols.

    Substitution: The chlorine atom in the pyrazolyl group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of pyrazolyl derivatives.

Scientific Research Applications

Thieno(3,4-d)isothiazole, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of Thieno(3,4-d)isothiazole, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Thieno[3,4-d]isothiazole derivatives
  • Pyrazolyl-substituted thiazoles
  • Sulfone-containing heterocycles

Uniqueness

Thieno(3,4-d)isothiazole, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of both the thieno[3,4-d]isothiazole core and the pyrazolyl substituent, along with the 1,1-dioxide functional group, makes it a versatile compound for various research and industrial purposes.

Properties

CAS No.

113387-63-6

Molecular Formula

C10H8ClN3O2S2

Molecular Weight

301.8 g/mol

IUPAC Name

3-(4-chloro-3,5-dimethylpyrazol-1-yl)thieno[3,4-d][1,2]thiazole 1,1-dioxide

InChI

InChI=1S/C10H8ClN3O2S2/c1-5-9(11)6(2)14(12-5)10-7-3-17-4-8(7)18(15,16)13-10/h3-4H,1-2H3

InChI Key

HBCFVZASNMGVRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=NS(=O)(=O)C3=CSC=C32)C)Cl

Origin of Product

United States

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